
2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a benzamide group
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as LY2444296, is the κ (kappa) opioid receptor (KOR) . The KOR is one of the opioid receptors that interact with endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and consciousness.
Mode of Action
LY2444296 is a high-affinity, potent, and selective antagonist of the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another. In this case, LY2444296 binds to the KOR and prevents its activation by agonists, thereby inhibiting the receptor’s function .
Pharmacokinetics
It is described asbrain-penetrant and orally active , suggesting it can cross the blood-brain barrier and can be administered orally. The compound is also described as short-acting , indicating it has a relatively short half-life .
Result of Action
In vivo studies have shown that LY2444296 can reverse κ agonist antinociceptive efficacy . This suggests that it may have potential applications in pain management. Additionally, it has been observed to decrease immobility time and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming , indicating potential effects on mood and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with a benzamide precursor under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidine ring and have similar pharmacological activities.
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds are used as selective androgen receptor modulators and have similar structural features.
Uniqueness
2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLTVNKHWMGRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B3008585.png)
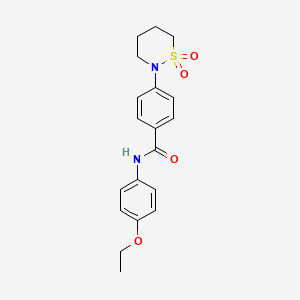
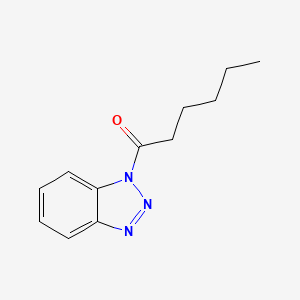
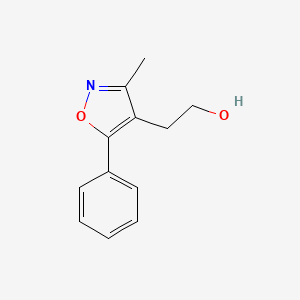
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
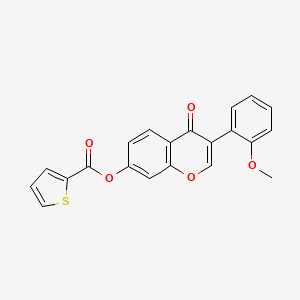
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)
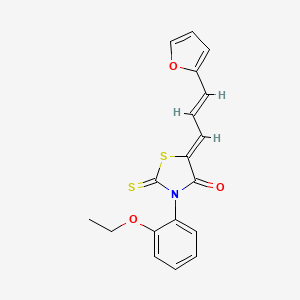
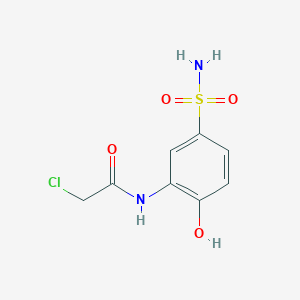
![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)
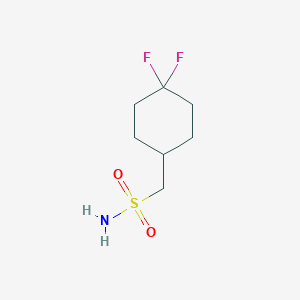
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B3008605.png)
![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
